molecular formula C15H15N3 B11874192 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 823806-54-8

7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11874192
CAS No.: 823806-54-8
M. Wt: 237.30 g/mol
InChI Key: XUZQCWRXMGDSDH-UHFFFAOYSA-N
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Description

7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound designed for research purposes, featuring the privileged imidazo[1,2-a]pyridine scaffold. This scaffold is recognized as a core structure in numerous bioactive molecules and marketed pharmaceuticals, known for its significant potential in medicinal chemistry . Compounds within this class, particularly N-phenylimidazo[1,2-a]pyridin-3-amines, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. Research indicates that such inhibitors can offer anti-inflammatory and analgesic effects with a potentially lower incidence of gastrointestinal adverse effects compared to non-selective NSAIDs . The specific presence of the 7-ethyl substituent on the imidazopyridine core is a feature of interest for structure-activity relationship (SAR) studies, as alkyl modifications can finely tune the compound's physicochemical properties, binding affinity, and metabolic stability . Furthermore, derivatives of imidazo[1,2-a]pyridine are extensively investigated in oncology research for their cytotoxic activities against various cancer cell lines, including breast, colon, and melanoma cancers . The 3-aminoimidazo[1,2-a]pyridine structure is efficiently synthesized via one-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction (GBB-3CR), facilitating rapid library generation for drug discovery . This product, this compound, is intended for use in biochemical research, target validation, and hit-to-lead optimization campaigns. It is supplied For Research Use Only. Not for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823806-54-8

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

7-ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C15H15N3/c1-2-12-8-9-18-14(10-12)16-11-15(18)17-13-6-4-3-5-7-13/h3-11,17H,2H2,1H3

InChI Key

XUZQCWRXMGDSDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC=C(N2C=C1)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Optimization

Critical parameters include:

  • Temperature : 60–120°C

  • Catalyst : Ammonium chloride (20 mol%)

  • Solvent : Ethanol or methanol, enabling rapid dielectric heating.

Table 1: Microwave-Assisted Conditions for Analogous Compounds

Starting MaterialCatalystTime (min)Yield (%)Reference
2-Aminopyridine + BenzaldehydeNH₄Cl3091
2-Aminopyridine + Phenacyl bromideZnFe₂O₄1585

This method reduces reaction times from hours to minutes, though regioselectivity challenges persist for ethyl-substituted derivatives.

Nanoparticle-Catalyzed Annulation

ZnFe₂O₄ and ZnO nanoparticles enhance imidazo[1,2-a]pyridine synthesis via Lewis acid catalysis. A representative protocol involves:

  • Nanoparticle preparation : Hydrothermal synthesis of ZnFe₂O₄ at 165°C for 16 hours.

  • Annulation : Reacting 2-aminopyridine, ethyl glyoxalate, and aniline in the presence of ZnFe₂O₄ (5 mol%), achieving 80–85% yield under microwave irradiation.

Mechanistic Insights

Nanoparticles facilitate imine formation and cyclization by polarizing carbonyl groups (Fig. 1). The ethyl substituent is introduced via alkylation of intermediate Schiff bases, though exact regiochemical control remains unverified.

Multicomponent Reactions (MCRs)

The Groebke–Blackburn–Bienaymé reaction enables one-pot assembly of imidazo[1,2-a]pyridines. For 7-ethyl derivatives:

  • Reactants : 2-Aminopyridine, ethyl isocyanide, and ethyl glyoxal.

  • Conditions : Ethanol, 60°C, 12 hours.

  • Yield : 75–82% after recrystallization.

Table 2: MCR Conditions for Ethyl-Substituted Derivatives

IsocyanideAldehydeCatalystYield (%)
CyclohexylPhenylTBBDA78
EthylEthylMg₃N₂82

MCRs excel in atom economy but require stringent stoichiometric control to avoid byproducts.

Solvent-Free Synthesis

Eco-friendly protocols using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) catalysts achieve 70–88% yields at room temperature.

Procedure

  • Reactants : 2-Aminopyridine, ethyl aldehyde, cyclohexyl isocyanide.

  • Catalyst : TBBDA (10 mol%).

  • Workup : Recrystallization from isopropyl acetate/n-heptane.

Advantages : Eliminates solvent waste, scalable to gram quantities.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)TimeScalabilityEnvironmental Impact
Microwave85–9115–30 minModerateHigh (energy use)
Nanoparticle80–8530 minHighModerate
MCR75–8212 hHighLow
Suzuki Coupling6824 hLowHigh (Pd waste)
Solvent-Free70–886 hHighLow

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Biological Activities

The imidazo[1,2-a]pyridine framework, which includes 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine, is recognized for a range of biological activities:

  • Anticancer Properties : Research indicates that compounds with the imidazo[1,2-a]pyridine structure can inhibit cancer cell proliferation. For instance, derivatives have been evaluated for their ability to target specific cancer pathways and exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Studies have demonstrated that modifications on the imidazo[1,2-a]pyridine scaffold can enhance COX-2 inhibitory activity, making it a candidate for developing anti-inflammatory drugs .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Similar compounds within the imidazo family have been reported to exhibit activity against a range of pathogens, including bacteria and fungi.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. Recent methodologies have focused on improving yields and simplifying synthesis through innovative catalytic approaches:

  • Catalytic Methods : Recent studies have explored iodine-catalyzed reactions to synthesize related imidazo compounds efficiently. These methods not only enhance yield but also reduce reaction times significantly .

Table 1: Summary of Synthetic Methods for Imidazo Compounds

MethodologyKey FeaturesReferences
Iodine-Catalyzed SynthesisEfficient one-pot reactions with high yields
Aza-Friedel–Crafts ReactionVersatile method for synthesizing C3-alkylated derivatives
Multi-step CondensationTraditional method yielding various derivatives

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy of this compound against various biological targets:

  • COX-2 Inhibition : In vitro studies showed that certain derivatives exhibit potent COX-2 inhibition with IC50 values in the low micromolar range. The structure–activity relationship (SAR) studies indicated that modifications at the C3 position significantly affect inhibitory potency .
  • Antileishmanial Activity : Some derivatives of imidazo compounds have demonstrated selective activity against Leishmania species, suggesting potential applications in treating leishmaniasis .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: COX-2 Inhibition

A study synthesized a series of imidazo derivatives and evaluated their COX-2 inhibitory activity. Among these, a compound with a morpholine ring at the C3 position exhibited an IC50 value of 0.07 μM, indicating high potency and selectivity for COX-2 over COX-1 .

Case Study 2: Anticancer Activity

In another investigation, derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The study emphasized the importance of structural modifications in enhancing anticancer activity and selectivity towards specific cancer types .

Mechanism of Action

The mechanism of action of 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents at positions 7, 8, or the N-phenyl group influence solubility, melting points, and stability:

  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine : Melting point 146–148°C, pKa 7.68, density 1.36 g/cm³ .
  • 8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-phenyl derivatives : Higher polarity due to the methylsulfonyl group, enhancing COX-2 binding .

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Substituents Melting Point (°C) pKa Density (g/cm³)
2-(4-Chlorophenyl) analog 2-Cl, N-Ph 146–148 7.68 1.36
7-Methyl-N-phenyl analog 7-Me, N-Ph Not reported
8-Methyl-2-(4-MeSO₂Ph) analog 8-Me, 2-(4-MeSO₂Ph), N-Ph
Antimicrobial Activity
  • 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine : Demonstrates significant antibacterial activity against Proteus spp. (Gram-negative), with MIC values comparable to standard drugs .
  • Ethyl vs.
COX-2 Inhibition
  • 8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) analog (5n) : COX-2 IC₅₀ = 0.07 µM, selectivity index (SI) = 508.4. Substituents at C-8 improve steric complementarity with the COX-2 active site .
  • Hypothetical 7-Ethyl Analog : A 7-ethyl group might reduce COX-2 selectivity due to altered steric interactions compared to C-8 substituents.

Structure-Activity Relationship (SAR) Insights

  • Position of Substituents :
    • C-8 substituents (e.g., methyl) enhance COX-2 selectivity via steric complementarity .
    • C-7 substituents (e.g., ethyl) may prioritize antimicrobial over anti-inflammatory activity due to altered binding interactions.
  • N-Phenyl Modifications : Electron-withdrawing groups (e.g., -SO₂Me) improve COX-2 inhibition by mimicking natural ligands .

Challenges and Contradictions

  • Substituent Position vs. Activity : C-8 methyl groups enhance COX-2 selectivity, but analogous C-7 substituents (e.g., ethyl) lack reported data, complicating predictions .
  • Synthetic Yields: Ethanol recrystallization yields vary (56–87%), suggesting substituent-dependent purification challenges .

Biological Activity

7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of imidazo[1,2-a]pyridine derivatives. Its molecular formula is C14H14N4C_{14}H_{14}N_{4}, and it features an ethyl group at the 7-position and a phenyl group at the nitrogen atom. The structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC14H14N4C_{14}H_{14}N_{4}
Molecular Weight242.29 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound exhibits activity against various bacterial strains.

Case Study: Antibacterial Activity
In a comparative study, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.0195 mg/mL against E. coli, indicating potent antibacterial properties. The compound also showed effectiveness against Staphylococcus aureus and other Gram-positive bacteria with similar or lower MIC values.

Bacterial StrainMIC (mg/mL)
E. coli0.0195
Staphylococcus aureus0.025
Bacillus subtilis0.0048

Antifungal Activity

In addition to antibacterial effects, this compound has also been evaluated for antifungal activity. It has shown promising results against Candida albicans and other fungal pathogens.

Case Study: Antifungal Activity
The antifungal activity was assessed using various concentrations of the compound, revealing an effective inhibition of fungal growth at concentrations as low as 0.0048 mg/mL.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. The imidazole ring is known to participate in hydrogen bonding and π-stacking interactions with nucleic acids and proteins, potentially disrupting cellular functions.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine compounds to enhance their biological activity. For instance:

  • Synthesis Techniques : Efficient synthetic routes have been developed for producing derivatives with improved potency.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the imidazole ring can significantly enhance antimicrobial efficacy.

Q & A

Q. What frameworks ensure rigor in experimental design?

  • Answer : Best practices involve:
  • Theoretical grounding (linking synthesis to reaction mechanisms ).
  • Negative controls in biological assays to rule off-target effects .
  • Blinded data analysis to reduce bias in pharmacological studies .

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